molecular formula C13H12FN3 B1492739 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile CAS No. 2097963-21-6

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1492739
CAS No.: 2097963-21-6
M. Wt: 229.25 g/mol
InChI Key: WEAXRZLKZKOLJI-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile is a fluorinated organic compound that features a pyrazole ring substituted with a phenyl group and a fluoroethyl group

Mechanism of Action

Target of Action

Compounds with similar structures have been used as radiotracers for positron emission tomography . These radiotracers are typically designed to bind to specific targets, such as receptors or enzymes, in the body. The exact target would depend on the specific design of the radiotracer.

Mode of Action

It can be inferred that as a potential radiotracer, this compound would bind to its target in the body and emit radiation that can be detected by a pet scanner . This allows for the visualization of the distribution of the compound in the body, which can provide valuable information about the function of the target and any abnormalities associated with it.

Biochemical Pathways

For example, if the target is an enzyme involved in a particular metabolic pathway, the distribution of the radiotracer could provide information about the activity of that pathway .

Pharmacokinetics

As a potential radiotracer, it would be designed to have properties that allow it to reach its target effectively and be detected by a pet scanner . This could include considerations such as stability in the body, ability to cross biological barriers, and resistance to metabolism until it reaches its target.

Result of Action

The result of the action of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile would depend on its specific target and the purpose of the PET scan. In general, the binding of the radiotracer to its target and the subsequent detection of the emitted radiation can provide valuable information about the function and health of the target .

Action Environment

The action of this compound, like other potential radiotracers, could be influenced by various environmental factors. These could include the physiological environment in the body, such as pH and the presence of other molecules that could interact with the compound . Additionally, external factors such as the timing and method of administration could also affect the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluoroethyl bromide with 3-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a nucleophilic substitution reaction with acetonitrile to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium azide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile
  • 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-3-yl)acetonitrile
  • 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-2-yl)acetonitrile

Uniqueness

The uniqueness of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluoroethyl group and the phenyl ring can significantly impact the compound’s properties compared to its analogs .

Properties

IUPAC Name

2-[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3/c14-7-9-17-12(6-8-15)10-13(16-17)11-4-2-1-3-5-11/h1-5,10H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAXRZLKZKOLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)CC#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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